N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
Overview
Description
N~5~-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions:
Amide Formation: The final step involves the formation of the amide bond between the isoxazole carboxylic acid and the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Isoxazole derivatives can act as ligands in catalytic reactions.
Materials Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes such as kinases or proteases.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Drug Development: Investigated for potential therapeutic effects in diseases such as cancer, inflammation, and neurological disorders.
Industry
Agriculture: Used in the development of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of N5-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-3-phenyl-5-isoxazolecarboxamide
- N-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide
Uniqueness
The presence of the 3-methoxyphenyl group in N5-(5-CHLORO-2-HYDROXYPHENYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE may confer unique properties such as increased lipophilicity, altered binding affinity to biological targets, and distinct pharmacokinetic profiles compared to its analogs.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-12-4-2-3-10(7-12)13-9-16(24-20-13)17(22)19-14-8-11(18)5-6-15(14)21/h2-9,21H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQFAFIGOUECKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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